2-Ethoxyethyl acetate

描述

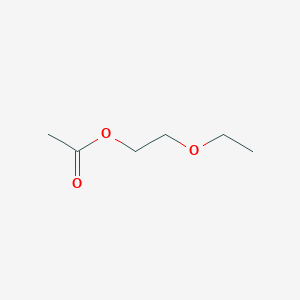

Structure

3D Structure

属性

IUPAC Name |

2-ethoxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-8-4-5-9-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVONRAPFKPVNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3, Array | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021928 | |

| Record name | Ethylene glycol monoethyl ether acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol monoethyl ether acetate appears as a clear colorless liquid with a pleasant odor. Flash point of 120 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild odor. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-ethoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/122 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0259.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

313 °F at 760 mmHg (NTP, 1992), 156.4 °C, 156 °C, 313 °F | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/122 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0259.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

135 °F (NTP, 1992), 47 °C, 52 °C (Closed cup), 51.1 °C c.c., 135 °F, 124 °F | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/122 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0259.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Coefficient of expansion = 0.00112 °C-1 at 20 °C; Dielectric constant = 7.567 at 30 °C; Water azeotrope = 44.4 wt % at 97 °C; Hildebrand solubility parameter(delta) = 17.8 MPa, Very soluble in ethyl alcohol, ethyl ether, MISCIBLE WITH OLIVE OIL IN ALL PROP, Miscible with aromatic hydrocarbons, In water, 187,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 23, 23% | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0259.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.974 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.975 at 20 °C/20 °C, Relative density (water = 1): 0.97 (20 °C), 0.98 | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/122 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0259.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.7, 4.72 | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/122 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.2 mmHg at 68 °F ; 3.8 mmHg at 86 °F (NTP, 1992), 2.0 [mmHg], 2.00 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27, 2 mmHg | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/122 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0259.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-15-9 | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol monoethyl ether acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monoethyl ether acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-ethoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol monoethyl ether acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG1O0Z7390 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/122 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-ethoxy-, acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KK7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-79.1 °F (NTP, 1992), -61.7 °C, -62 °C, -79 °F | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3414 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHOXYETHYL ACETATE (CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/122 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Ethoxyethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0259.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxyethyl Acetate: Structure, Properties, and Biological Fate

For Immediate Release

This technical guide provides a comprehensive overview of 2-ethoxyethyl acetate (B1210297), a widely used industrial solvent. The document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering detailed information on its chemical and physical properties, analytical methodologies, and metabolic pathways.

Chemical Identity and Structure

2-Ethoxyethyl acetate, also known as cellosolve acetate, is the ester of 2-ethoxyethanol (B86334) and acetic acid.[1] Its primary applications include use as a solvent for resins, lacquers, oils, and nitrocellulose.[2]

The chemical structure of this compound is depicted below.

Physicochemical Properties

This compound is a colorless liquid with a characteristic, mild odor.[3][4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 111-15-9 | [1][5] |

| Molecular Formula | C₆H₁₂O₃ | [5][6] |

| Molecular Weight | 132.16 g/mol | [6][7] |

| Boiling Point | 156 °C (313 °F) at 760 mmHg | [1][5] |

| Melting Point | -61 to -62 °C | [1][5] |

| Density | 0.973 - 0.975 g/mL at 20-25 °C | [1][5] |

| Solubility in Water | 229 - 247 g/L at 20 °C | [1][5] |

| Vapor Pressure | 2 mmHg at 20 °C | [8][9] |

| Vapor Density | 4.6 - 4.72 (Air = 1) | [3][5] |

| Flash Point | 51 - 57.22 °C (124 - 135 °F) | [5][10] |

| Autoignition Temperature | 379 - 380 °C (715 - 716 °F) | [8][10] |

| Explosive Limits | 1.7% (Lower), 6.7 - 14% (Upper) in air | [3][10] |

| Refractive Index | ~1.4055 at 20 °C | [5] |

Experimental Protocols

Synthesis via Esterification

This compound can be synthesized through the esterification of 2-ethoxyethanol (ethyl cellosolve) with acetic acid.

Methodology:

-

Reactants: 2-ethoxyethanol and acetic acid are charged into a reactor, typically in a molar ratio ranging from 1:0.7 to 1:1.2.[5]

-

Catalyst: An acid catalyst, such as oxalic acid (0.1-0.6 wt%), sulfuric acid, or p-toluenesulfonic acid, is added to the mixture.[5] Cation exchange resins like Amberlyst-15 can also be employed.[5][11]

-

Reaction Conditions: The reaction mixture is heated to a temperature of 105-130 °C.[5]

-

Water Removal: The water produced during the reaction is continuously removed via distillation to drive the equilibrium towards the product side. The distillate, containing water and small amounts of unreacted starting materials, is collected.[5]

-

Purification: Upon completion of the reaction, the crude product is purified by rectification to isolate this compound with a purity of ≥99%.[2][5] The final product can be analyzed by gas-liquid chromatography (GLC).[5]

Analytical Determination in Air (OSHA Method 53)

The Occupational Safety and Health Administration (OSHA) provides a validated method for the determination of airborne this compound.

Methodology:

-

Sample Collection: A known volume of air (recommended 10 L) is drawn through a solid sorbent tube containing coconut shell charcoal (100 mg/50 mg sections) at a recommended flow rate of 0.1 L/min.[3][10][12]

-

Sample Desorption: The charcoal from the tube is transferred to a small vial. The analytes are desorbed by adding 1.0 mL of a desorption solvent consisting of 95:5 (v/v) methylene (B1212753) chloride and methanol.[3][10]

-

Analysis: The desorbed sample is analyzed by gas chromatography with a flame ionization detector (GC-FID).[3][10][12]

-

Column: A suitable GC column for separation is a 6-ft x 2-mm i.d. glass column packed with 0.2% Carbowax 1500 on GP 80/100 Carbopack C.[10]

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.[10]

-

Storage: Due to the potential for hydrolysis, samples should be refrigerated upon receipt by the laboratory and shipped with cold packs.[3][12]

Metabolism and Toxicological Pathway

Upon absorption into the body via inhalation, ingestion, or dermal contact, this compound undergoes rapid metabolism.[1] This biotransformation is critical as the resulting metabolites are responsible for the compound's observed toxicity, particularly its effects on reproduction and development.[1][13]

The metabolic pathway begins with the hydrolysis of the ester bond, followed by sequential oxidation in the liver.

Pathway Description:

-

Hydrolysis: this compound is first rapidly hydrolyzed in the blood by esterases to form 2-ethoxyethanol.[1]

-

Oxidation to Aldehyde: In the liver, 2-ethoxyethanol is metabolized by alcohol dehydrogenase to 2-ethoxyacetaldehyde.[1]

-

Oxidation to Acid: Subsequently, aldehyde dehydrogenase further oxidizes 2-ethoxyacetaldehyde to 2-ethoxyacetic acid (2-EAA).[1]

2-EAA is considered the primary active metabolite responsible for the teratogenic and reproductive toxic effects observed in animal studies, which include testicular damage and fetal abnormalities.[1][13] This has led to the classification of this compound as a substance that may damage fertility or the unborn child.[14] Due to these health concerns, its use in consumer products like cosmetics is considered unsafe.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for synthesis 111-15-9 [sigmaaldrich.com]

- 3. Analytical Method [keikaventures.com]

- 4. Reproductive toxicity of the industrial solvent 2-ethoxyethanol in rats and interactive effects of ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2062266C1 - Method for production of this compound - Google Patents [patents.google.com]

- 6. 2-(2-Ethoxyethoxy)ethyl acetate synthesis - chemicalbook [chemicalbook.com]

- 7. 2-(2-Ethoxyethoxy)ethyl acetate | C8H16O4 | CID 8165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 9. nj.gov [nj.gov]

- 10. osha.gov [osha.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound (CELLOSOLVE ACETATE) | Occupational Safety and Health Administration [osha.gov]

- 13. 2-Ethoxyethanol acetate - DCCEEW [dcceew.gov.au]

- 14. fishersci.com [fishersci.com]

- 15. Glycol monoethyl ether acetate | C6H12O3 | CID 8095 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxyethyl Acetate (CAS No. 111-15-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxyethyl acetate (B1210297) (CAS No. 111-15-9), a widely used organic solvent. It details the compound's physicochemical properties, synthesis methodologies, diverse industrial applications, and critical toxicological data. This document is intended to be a thorough resource, incorporating detailed experimental protocols and visual representations of key chemical and biological processes to support research and development activities.

Chemical Identity and Physicochemical Properties

2-Ethoxyethyl acetate, also known by synonyms such as Cellosolve Acetate and ethylene (B1197577) glycol monoethyl ether acetate, is the ester of ethoxyethanol and acetic acid.[1] It is a colorless liquid with a mild, sweet, ether-like odor.[2][3][4]

Chemical Structure

The molecular formula for this compound is C₆H₁₂O₃.[1][3]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Weight | 132.16 g/mol | [1][5] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild, sweet, ether-like | [2][4] |

| Boiling Point | 156 °C | [1] |

| Melting Point | -61.7 °C to -62 °C | [1] |

| Density | 0.973 - 0.975 g/mL at 20-25 °C | [1] |

| Solubility in Water | 229 g/L at 20 °C (Partially soluble) | [1][6] |

| Vapor Pressure | 2 mmHg at 20 °C / 270 Pa at 20 °C | [1][7] |

| Vapor Density | 4.6 - 4.72 (vs air) | [2] |

| Flash Point | 51 °C to 57 °C | [1] |

| Autoignition Temperature | 379 °C to 380 °C | [1][5] |

| Refractive Index | 1.40550 at 20 °C | [8] |

Synthesis and Manufacturing

This compound is primarily synthesized through the esterification of 2-ethoxyethanol (B86334) with acetic acid.[1][9][10] Another reported method involves the reaction of 2-ethoxyethanol with acetic anhydride.[9][10]

Experimental Protocol: Esterification of 2-Ethoxyethanol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2-Ethoxyethanol

-

Acetic acid

-

Oxalic acid (catalyst)[11]

-

Reactor equipped with a distillation column[11]

-

Heating mantle

-

Condenser

-

Receiving flask

Procedure:

-

Charge the reactor with 2-ethoxyethanol and acetic acid in a molar ratio of 1:1.2.[11]

-

Add oxalic acid as a catalyst, constituting 0.1-0.6% by weight of the reaction mixture.[11]

-

Heat the reaction mixture to a temperature of 105-130 °C.[11]

-

Continuously remove the reaction water via distillation. The top of the column should be maintained at 97-98 °C to facilitate the separation of water.[11]

-

Monitor the reaction progress by observing the cessation of water distillation.

-

Upon completion, the crude this compound is purified by fractional distillation.

Caption: Synthesis workflow for this compound.

Industrial Applications

This compound is a versatile solvent with numerous industrial applications, primarily due to its excellent solvency for a wide range of materials.[3][12]

-

Coatings and Lacquers: It is extensively used in the formulation of automobile lacquers to retard evaporation and impart a high gloss finish.[1] It also serves as a solvent for polyester (B1180765) and short oil alkyd resins, as well as nitrocellulose.[1]

-

Printing Inks: Its ability to dissolve various dyes makes it a valuable component in the manufacturing of printing inks.[12]

-

Other Applications: It is also utilized in wood stains, leather finishing, and as an ingredient in some cosmetics and soaps.[1] In the electronics industry, it finds use in semiconductor manufacturing.

Toxicology and Metabolism

The toxicity of this compound is a significant consideration, particularly concerning occupational exposure. It can be absorbed through inhalation, ingestion, and dermal contact.[1]

Health Effects

-

Acute Effects: Short-term exposure can cause irritation to the eyes, nose, and throat.[13] High levels of exposure may lead to headache, dizziness, nausea, and central nervous system depression.[3][13]

-

Chronic Effects: Long-term or repeated exposure may have adverse effects on the blood, liver, and kidneys. Animal studies have indicated that this compound can cause reproductive and teratogenic effects, including testicular damage and harm to the unborn child.[1][3][13]

Metabolism

This compound is rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis to 2-ethoxyethanol, which is then further metabolized to toxic intermediates.[1]

Caption: Metabolic pathway of this compound.

The initial step is the rapid hydrolysis of this compound to 2-ethoxyethanol in the blood.[1] Subsequently, 2-ethoxyethanol is oxidized in the liver by alcohol dehydrogenase to 2-ethoxyacetaldehyde.[1] This intermediate is then further oxidized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA).[1] Both 2-ethoxyacetaldehyde and 2-EAA are considered the primary active metabolites responsible for the observed toxic effects.[1]

Safety, Handling, and Exposure Limits

Due to its potential health hazards, strict safety precautions are necessary when handling this compound.

Handling and Storage

-

Ventilation: Use only in well-ventilated areas or with local exhaust ventilation.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] In case of insufficient ventilation, respiratory protection is required.

-

Fire Prevention: It is a flammable liquid. Keep away from open flames, sparks, and other ignition sources.[14] Use explosion-proof electrical equipment.[14][15]

-

Storage: Store in a cool, well-ventilated, fireproof area, separated from strong oxidants, strong acids, and strong bases.[14]

Exposure Limits

Various regulatory bodies have established occupational exposure limits for this compound.

| Regulatory Body | Exposure Limit (TWA) | References |

| OSHA (PEL) | 100 ppm (540 mg/m³) | [7] |

| NIOSH (REL) | 0.5 ppm (2.7 mg/m³) [skin] | [7] |

| ACGIH (TLV) | 5 ppm (27 mg/m³) [skin] | [13] |

Analytical Methods

The analysis of this compound in various matrices is crucial for monitoring occupational exposure and environmental contamination.

Experimental Protocol: Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for the quantitative analysis of this compound in air samples.

Materials:

-

Gas chromatograph with a flame ionization detector

-

Capillary column suitable for solvent analysis

-

Solid sorbent tubes (e.g., charcoal) for air sampling[2]

-

Desorption solvent (e.g., carbon disulfide)

-

Syringes for sample injection

-

Certified standard of this compound

Procedure:

-

Air Sampling: Draw a known volume of air through a solid sorbent tube at a calibrated flow rate.[2]

-

Sample Preparation: Desorb the this compound from the sorbent using a suitable solvent.

-

GC Analysis:

-

Set the GC operating conditions (injector temperature, oven temperature program, detector temperature, and gas flow rates).

-

Inject a known volume of the desorbed sample solution into the GC.

-

Record the resulting chromatogram.

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

-

Compare the peak area of the this compound in the sample chromatogram to the calibration curve to determine its concentration.

-

This method is based on established procedures such as NIOSH Method 1450.[4][7]

Conclusion

This compound is a commercially significant solvent with a well-defined profile of physicochemical properties and industrial uses. However, its toxicological properties, particularly its reproductive and teratogenic effects, necessitate stringent control measures in occupational settings. A thorough understanding of its metabolism, safe handling procedures, and appropriate analytical methods is essential for its responsible use in research and industry. This guide provides a foundational resource for professionals working with this chemical, emphasizing safety and informed application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CELLOSOLVE ACETATE) | Occupational Safety and Health Administration [osha.gov]

- 3. 2-Ethoxyethanol acetate - DCCEEW [dcceew.gov.au]

- 4. Glycol monoethyl ether acetate | C6H12O3 | CID 8095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. swastikoil.com [swastikoil.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 8. This compound, 111-15-9 [thegoodscentscompany.com]

- 9. 2-Ethoxy ethyl acetate, 99% 111-15-9 India [ottokemi.com]

- 10. 2-Ethoxy ethyl acetate, 99% (111-15-9) - 2-Ethoxy ethyl acetate, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 11. RU2062266C1 - Method for production of this compound - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. nj.gov [nj.gov]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 111-15-9 Name: this compound [xixisys.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Ethoxyethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethyl acetate (B1210297), also known as cellosolve acetate, is an organic compound with the formula CH₃COOCH₂CH₂OC₂H₅.[1][2] It is a colorless liquid with a mild, characteristic odor.[3][4] This technical guide provides a comprehensive overview of the key physical properties of 2-ethoxyethyl acetate, outlines detailed experimental protocols for their determination, and presents a logical workflow for the physical characterization of liquid organic compounds. The information herein is intended to support research, development, and quality control activities involving this versatile solvent.

Core Physical Properties

A summary of the essential physical properties of this compound is presented in the table below. These values have been compiled from various reputable sources and represent a consensus of the available data.

| Physical Property | Value | Units | Conditions | Citations |

| Molecular Weight | 132.16 | g/mol | [2][3][5] | |

| Density | 0.973 - 0.975 | g/mL | at 20-25 °C | [1][2][6] |

| Boiling Point | 156 - 157 | °C | at 760 mmHg | [1][2][6] |

| Melting Point | -61 to -62 | °C | [1][2][6] | |

| Flash Point | 51 - 57.22 | °C | Closed Cup | [2][4][6] |

| Vapor Pressure | 2 - 2.936 | mmHg | at 20-25 °C | [2][3][6] |

| Vapor Density | 4.6 - 4.72 | (Air = 1) | [2][3][6] | |

| Refractive Index | 1.4055 - 1.406 | n20/D | at 20 °C | [2][6] |

| Solubility in Water | 229 - 247 | g/L | at 20 °C | [1][6] |

| Solubility in Organic Solvents | Soluble | [6] |

Experimental Protocols

Accurate determination of physical properties is critical for the proper handling, application, and quality assessment of chemical substances. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is inverted and placed into the test tube with the sealed end pointing upwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a specific gravity bottle of known volume)

-

Analytical balance

-

Water bath with temperature control

-

Sample of this compound

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and its mass is accurately weighed.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the this compound sample are placed on the prism.

-

The prism is closed and the instrument is allowed to reach the desired temperature, typically 20°C, controlled by the water bath.

-

The light source is adjusted, and the handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., gas flame or electric igniter)

-

Sample of this compound

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid chemical substance like this compound.

Caption: Logical workflow for determining the physical properties of a liquid chemical.

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. store.astm.org [store.astm.org]

- 3. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ducom.com [ducom.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. store.astm.org [store.astm.org]

Spectroscopic Data of 2-Ethoxyethyl Acetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-ethoxyethyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visualizations to facilitate understanding and application in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 2-ethoxyethyl acetate.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: Varies by instrument

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.22 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.63 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.55 | q | 2H | CH₃-CH₂-O- |

| ~2.09 | s | 3H | CH₃-C(=O)- |

| ~1.22 | t | 3H | CH₃-CH₂-O- |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.[1]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: Varies by instrument

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170.9 | C | C=O |

| ~68.4 | CH₂ | -O-CH₂-CH₂-O- |

| ~63.8 | CH₂ | -O-CH₂-CH₂-O- |

| ~66.7 | CH₂ | CH₃-CH₂-O- |

| ~21.0 | CH₃ | CH₃-C(=O)- |

| ~15.1 | CH₃ | CH₃-CH₂-O- |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.[2]

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2978 | Strong | C-H stretch | Alkane |

| ~1743 | Strong | C=O stretch | Ester |

| ~1240 | Strong | C-O stretch | Ester |

| ~1118 | Strong | C-O-C stretch | Ether |

| ~1045 | Strong | C-O stretch | Ester |

Note: Peak positions and intensities are characteristic and may show slight variations.

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 89 | Moderate | [M - CH₃CO]⁺ |

| 72 | High | [CH₂=O-CH₂CH₃]⁺ |

| 59 | High | [CH₃CH₂O=CH₂]⁺ |

| 45 | Very High | [CH₃CH₂O]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: Fragmentation patterns can be complex and the proposed fragments are based on common fragmentation pathways for esters and ethers.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a more concentrated solution may be required to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with a small number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required compared to ¹H NMR.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup and Data Acquisition:

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.[4]

-

Acquire the IR spectrum of the this compound sample.

-

Label the significant peaks with their corresponding wavenumbers.

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator for storage.[4][5]

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, inject a small volume of a dilute solution of the analyte into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.[6]

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), which is a radical cation.[7]

-

The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.

-

The ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Fragmentation Pattern of this compound in Mass Spectrometry

This diagram illustrates a plausible fragmentation pathway for the molecular ion of this compound under electron ionization conditions.

Caption: Plausible fragmentation of this compound.

References

- 1. webassign.net [webassign.net]

- 2. m.youtube.com [m.youtube.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. studylib.net [studylib.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Risks: A Technical Guide to the Safe Laboratory Use of 2-Ethoxyethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of 2-Ethoxyethyl acetate (B1210297) (EGEEA) in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment. EGEEA, a colorless liquid with a mild, sweet odor, is a versatile solvent used in various industrial and research applications. However, it presents significant health hazards, including reproductive toxicity, which necessitate stringent safety protocols.

Section 1: Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Ethoxyethyl acetate is fundamental to its safe handling. These properties influence its behavior under different laboratory conditions and are critical for risk assessment and the design of appropriate safety measures.

| Property | Value |

| CAS Number | 111-15-9[1][2][3] |

| Molecular Formula | C6H12O3[1][2][4] |

| Molecular Weight | 132.16 g/mol [3] |

| Appearance | Colorless liquid[4][5][6] |

| Odor | Mild, sweet, ether-like odor[6][7] |

| Boiling Point | 156 °C (313 °F)[1][2][4] |

| Melting Point | -62 °C (-79 °F)[1][4] |

| Flash Point | 51 °C (124 °F) closed cup[1][4] |

| Autoignition Temperature | 379 °C (714.2 °F)[8] |

| Vapor Pressure | 2 mmHg at 20 °C[3][5] |

| Vapor Density | 4.7 (Air = 1)[4][8] |

| Solubility in Water | 229 g/L at 20 °C[1] |

| Relative Density | 0.975 (Water = 1)[4] |

| Explosive Limits | 1.7% - 14% by volume in air[4] |

Section 2: Health Hazard Information

This compound poses significant health risks through various routes of exposure, including inhalation, skin absorption, and ingestion.[4][5] It is classified as a reproductive toxicant and requires careful handling to prevent adverse health effects.[2]

Routes of Exposure and Symptoms

-

Inhalation: Breathing in vapors can irritate the nose and throat.[7] High concentrations can lead to headache, dizziness, drowsiness, nausea, vomiting, and even unconsciousness.[4][7]

-

Skin Contact/Absorption: The substance can be absorbed through the skin.[4] It may cause skin irritation with prolonged contact.[1][6]

-

Eye Contact: Vapors and direct contact can cause eye irritation and redness.[4][7]

-

Ingestion: Swallowing the substance can lead to symptoms similar to inhalation, including dizziness, drowsiness, headache, and nausea.[4]

Chronic Health Effects

Long-term or repeated exposure to this compound can have severe health consequences:

-

Reproductive Toxicity: Animal studies have shown that this substance can cause toxic effects on human reproduction, including birth defects and testicular damage.[4][6] It is classified as a substance that may damage fertility or the unborn child.[2] Pregnant women should avoid exposure. [4]

-

Organ Damage: Prolonged exposure may affect the blood, liver, and kidneys.[4][6]

Toxicity Data

The following table summarizes the acute toxicity data for this compound from animal studies.

| Toxicity Data | Value | Species |

| Oral LD50 | 2700 mg/kg | Rat[8][9] |

| Dermal LD50 | 10500 mg/kg | Rabbit[8] |

| Inhalation LC50 | 12.1 mg/L (8 hours) | Rat[9] |

Section 3: Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits (OELs) for this compound.

| Organization | TWA | STEL | Skin Notation |

| OSHA (PEL) | 100 ppm (540 mg/m³) | - | Yes[5][10] |

| NIOSH (REL) | 0.5 ppm (2.7 mg/m³) | - | Yes[5][10] |

| ACGIH (TLV) | 5 ppm (27 mg/m³) | - | Yes[4][10] |

-

TWA: Time-Weighted Average over an 8-hour workday.

-

STEL: Short-Term Exposure Limit.

-

Skin Notation: Indicates the potential for significant absorption through the skin.

Section 4: Safe Handling and Storage

Strict adherence to proper handling and storage procedures is essential to prevent exposure to this compound.

Engineering Controls

The primary method for controlling exposure is through effective engineering controls.

Caption: Hierarchy of controls for managing exposure to this compound.

-